Sequoiaflavone

Description

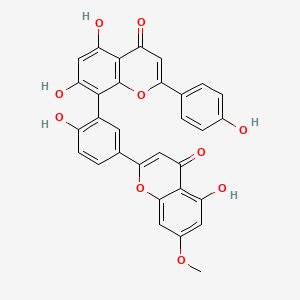

Structure

3D Structure

Properties

CAS No. |

21763-71-3 |

|---|---|

Molecular Formula |

C31H20O10 |

Molecular Weight |

552.5 g/mol |

IUPAC Name |

5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C31H20O10/c1-39-17-9-20(34)29-23(37)12-26(40-27(29)10-17)15-4-7-19(33)18(8-15)28-21(35)11-22(36)30-24(38)13-25(41-31(28)30)14-2-5-16(32)6-3-14/h2-13,32-36H,1H3 |

InChI Key |

TYUMAYSMJLPFAN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

21763-71-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Brakerin; Sequoiaflavone; IdB-1028; IdB 1028; LF-2646; LF 2646; LF2646; |

Origin of Product |

United States |

Natural Occurrence and Botanical Distribution of Sequoiaflavone

Genus and Species Specificity in Plant Sources

Occurrence in Caesalpinia pyramidalis

Sequoiaflavone has been specifically identified in the leaves of Caesalpinia pyramidalis Tul., a tree endemic to the Brazilian northeastern semi-arid region, particularly in the caatinga biome. iaea.orgscielo.brscite.ai Research involving the analysis of C. pyramidalis specimens collected from different habitats in this region demonstrated that sequoiaflavone was present, alongside other biflavones such as agathisflavone, amentoflavone (B1664850), and podocarpusflavone A. iaea.orgscielo.brscite.ai Notably, these analyses indicated that only specimens harvested in the Bahia state of Brazil collectively exhibited the presence of sequoiaflavone and these other biflavonoids. iaea.orgscielo.br

Distribution within Plant Tissues and Organs

Based on available research, sequoiaflavone is predominantly reported to be isolated from the leaves of the plants where it occurs. For instance, its presence has been explicitly noted in the leaves of Sequoia sempervirens, Cunninghamia lanceolata var. konishii, Podocarpus macrophyllus, P. nagi, and various Taxus species. nih.govsemanticscholar.orgmdpi.comresearchgate.netnih.gov Similarly, its isolation from Caesalpinia pyramidalis was specifically from the leaves. iaea.orgscielo.brscite.ai

Plants are organized into distinct tissue systems—epidermal, ground, and vascular—which form various organs like leaves, stems, and roots, each with specialized functions. mmerevise.co.ukck12.orglibretexts.orgjbpub.com Leaves are primary sites for photosynthesis and gas exchange, characterized by tissues like the epidermis and mesophyll (palisade and spongy layers). mmerevise.co.uknih.gov The consistent reporting of sequoiaflavone in leaves suggests that this organ may be a primary site of its biosynthesis or accumulation within the plant. While specific detailed studies on the precise cellular or tissue-level distribution of sequoiaflavone within these organs are not extensively documented in the provided search results, its repeated isolation from leaf material underscores the significance of leaves as its primary repository.

Chemotaxonomic Markers and Ecological Significance of Sequoiaflavone

Biflavones, including sequoiaflavone, hold significant value as chemotaxonomic markers in plant classification. nih.govmdpi.com These compounds are primarily found in Gymnospermae, particularly within the Taxaceae and Ginkgoaceae families, where they are formed through the oxidative coupling of flavones. nih.govmdpi.com The unique biflavonoid composition of certain plant species can serve as a "chemical fingerprint," aiding in species authentication, especially when traditional morphological characteristics are insufficient for definitive identification. ijsrtjournal.com

In terms of ecological significance, flavonoids, as specialized plant metabolites, play essential roles in plant-environment interactions. nih.govsemanticscholar.org They are involved in various physiological processes that contribute to a plant's survival and adaptation. While the broad functions of flavonoids include antioxidant, antimicrobial, and anti-inflammatory activities, the precise mechanisms of action and the specific ecological roles of 3′-8″-biflavones like sequoiaflavone within the plant are still areas requiring further investigation. nih.govsemanticscholar.orgresearchgate.net Understanding their exact functions could shed light on their contribution to plant defense mechanisms, stress responses, or interactions with other organisms in their natural habitats.

Biosynthetic Pathways and Mechanistic Formation of Sequoiaflavone

General Flavonoid Biosynthesis Precursors and Pathways

Flavonoids are a diverse class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton. Their biosynthesis is a well-characterized process that involves two primary metabolic routes: the shikimate pathway and the acetate (B1210297) pathway. nih.govsci-hub.se

The shikimate pathway provides the precursors for the B-ring and the three-carbon bridge (C3) of the flavonoid skeleton. nih.govnih.gov This pathway begins with intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway and leads to the formation of aromatic amino acids, primarily L-phenylalanine. nih.gov A series of enzymatic reactions, starting with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) , converts it into cinnamic acid. researchgate.net This is subsequently hydroxylated by cinnamic acid 4-hydroxylase (C4H) to form p-coumaric acid, which is then activated by 4-coumarate-CoA ligase (4CL) to produce p-coumaroyl-CoA. researchgate.netmdpi.com This activated molecule is a critical branch point, channeling carbon flow into the flavonoid pathway. nih.gov

The acetate pathway (or malonate pathway) provides the three acetate units required to form the A-ring of the flavonoid. nih.gov Three molecules of malonyl-CoA, derived from acetyl-CoA, are condensed with one molecule of p-coumaroyl-CoA. nih.gov This key condensation reaction is catalyzed by chalcone (B49325) synthase (CHS) , the first committed enzyme of the flavonoid biosynthesis pathway, resulting in the formation of naringenin (B18129) chalcone. nih.govfrontiersin.org

Following its synthesis, naringenin chalcone is rapidly isomerized by the enzyme chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. mdpi.com Naringenin is a central intermediate from which most other flavonoid classes, including the flavone (B191248) monomers required for sequoiaflavone, are derived. mdpi.comencyclopedia.pub

Specific Enzymatic Steps Leading to Biflavone Formation

Sequoiaflavone is a biflavone, meaning it is a dimer composed of two flavone units. Its formation, therefore, requires the synthesis of a flavone monomer, followed by a dimerization event. The immediate precursor to sequoiaflavone is ginkgetin (B1671510), which itself is derived from the dimerization of two apigenin-like flavone units.

The pathway proceeds as follows:

Flavone Monomer Synthesis : The flavanone intermediate, naringenin, is converted into the flavone apigenin (B1666066). This oxidation reaction is catalyzed by flavone synthase (FNS) . mdpi.com Plants utilize two types of FNS enzymes, FNS I and FNS II. FNS II, a cytochrome P450-dependent monooxygenase, is particularly noted for converting flavanones into flavones. mdpi.com

Oxidative Coupling : The central step in biflavone biosynthesis is the oxidative coupling of two flavone monomers. mdpi.com This C-C bond formation is an enigmatic process that has recently been elucidated. Research has identified that gymnosperm-specific cytochrome P450 enzymes, specifically orthologs of the CYP90J subfamily , catalyze this intermolecular dimerization. researchgate.net These enzymes facilitate the regioselective coupling of two apigenin molecules to form the biflavone amentoflavone (B1664850), a foundational structure for many biflavonoids. researchgate.net The mechanism is believed to involve a heme-induced diradical coupling. researchgate.net

Methylation : Amentoflavone undergoes subsequent methylation to form ginkgetin. These reactions are catalyzed by O-methyltransferases (OMTs) , which transfer a methyl group from S-adenosyl-L-methionine (SAM) to specific hydroxyl groups on the amentoflavone scaffold. oup.commdpi.com The formation of ginkgetin from amentoflavone involves the methylation of two hydroxyl groups.

The table below summarizes the key enzymes involved in the pathway leading to the direct precursor of sequoiaflavone.

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. researchgate.net |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. mdpi.com |

| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. researchgate.net |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. nih.gov |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. mdpi.com |

| Flavone synthase | FNS | Oxidizes naringenin to the flavone apigenin. mdpi.com |

| Cytochrome P450 (CYP90J) | CYP90J | Catalyzes the oxidative coupling of two flavone monomers (e.g., apigenin) to form a biflavone (e.g., amentoflavone). researchgate.net |

| O-methyltransferase | OMT | Methylates hydroxyl groups on the biflavone scaffold to produce ginkgetin. oup.com |

Formation of Sequoiaflavone via Demethylation Pathways

The final step in the biosynthesis of sequoiaflavone is the specific demethylation of its immediate precursor, ginkgetin. Sequoiaflavone is structurally known as 4'-O-demethylginkgetin, indicating that a methyl group is removed from the hydroxyl group at the 4' position of one of the flavone units.

This O-demethylation is an enzymatic process. In plant metabolism, several enzyme families are known to catalyze such reactions, primarily cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate (2OG)/Fe(II)-dependent dioxygenases . acs.orgfrontiersin.org The proposed mechanism for these enzymes involves the hydroxylation of the O-linked methyl group, which forms an unstable hemiacetal intermediate. frontiersin.org This intermediate then spontaneously decomposes, eliminating formaldehyde (B43269) and leaving a free hydroxyl group, thus completing the demethylation. frontiersin.org

While the specific demethylase responsible for converting ginkgetin to sequoiaflavone has not been definitively isolated and characterized, the involvement of a P450 or a 2OG/Fe(II)-dependent dioxygenase is the highly probable mechanism based on known flavonoid metabolic pathways. acs.org This regioselective demethylation is a crucial final modification that diversifies the chemical structure and potential biological activity of the biflavonoid.

Strategies for Modulating Sequoiaflavone Biosynthesis in Plants

Increasing the production of sequoiaflavone in plants can be achieved through various metabolic engineering and biotechnological strategies. These approaches focus on enhancing the metabolic flux towards sequoiaflavone by manipulating the expression of key genes in its biosynthetic pathway.

Overexpression of Biosynthetic Genes : A primary strategy is the simultaneous overexpression of multiple genes that encode the rate-limiting enzymes in the pathway. ehu.eus For sequoiaflavone, this would involve upregulating the genes for:

Early pathway enzymes (PAL, C4H, 4CL, CHS, CHI) to increase the pool of the naringenin precursor. wur.nl

Key branch point enzymes like FNS to channel naringenin towards apigenin.

The specific CYP90J enzyme responsible for dimerization.

The OMTs that convert amentoflavone to ginkgetin.

The specific O-demethylase that catalyzes the final conversion to sequoiaflavone.

Transcriptional Regulation : The flavonoid pathway is often regulated by a complex of transcription factors, typically involving MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. frontiersin.org Identifying and overexpressing a "master regulator" transcription factor that specifically upregulates the structural genes of the sequoiaflavone pathway could provide a powerful tool for enhancing its production without needing to introduce multiple genes individually. ehu.eus

Silencing of Competing Pathways : Metabolic flux can be diverted away from sequoiaflavone production into other branches of the phenylpropanoid pathway, such as the synthesis of flavonols, anthocyanins, or lignin (B12514952). nih.govencyclopedia.pub Using gene-silencing technologies like RNA interference (RNAi) or CRISPR/Cas9 to downregulate the expression of enzymes at the entry points of these competing pathways (e.g., flavonol synthase or dihydroflavonol 4-reductase) can increase the availability of precursors for biflavone synthesis. nih.govnih.gov

Use of Elicitors : The production of secondary metabolites, including flavonoids, is often part of a plant's defense response and can be induced by elicitors. Applying specific elicitors, such as hormones (e.g., jasmonic acid) or nutritional factors (e.g., sucrose), could trigger the expression of biosynthetic genes and lead to a higher accumulation of biflavonoids like sequoiaflavone. mdpi.com

The following table summarizes these modulation strategies.

| Strategy | Description | Target Genes/Processes |

|---|---|---|

| Multigene Overexpression | Simultaneously increasing the expression of several key enzymes in the pathway to boost metabolic flux. ehu.eus | PAL, CHS, FNS, CYP90J, OMTs, O-demethylase |

| Transcriptional Regulation | Overexpressing a master transcription factor that controls the entire biosynthetic pathway. frontiersin.org | MYB, bHLH, or other regulatory proteins |

| Gene Silencing | Downregulating competing metabolic pathways to redirect precursors towards sequoiaflavone. nih.gov | Enzymes for flavonol, anthocyanin, or lignin synthesis |

| Elicitation | Applying external stimuli to induce the natural defense pathways that produce flavonoids. mdpi.com | Stress-response signaling and gene activation |

Preclinical Biological Activities and Mechanistic Investigations of Sequoiaflavone

Anti-Cancer and Chemopreventive Activities

Signaling Pathway Modulation in Oncogenesis (e.g., PI3K/AKT)

Sequoiaflavone has been shown to inhibit the stem cell properties, including proliferation and invasion, of gastric cancer cells by down-regulating the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. In studies involving AGS gastric cancer cells, sequoiaflavone demonstrated a concentration-dependent inhibitory effect. The half inhibitory concentration (IC50) for sequoiaflavone on AGS cells was determined to be 0.5 mmol/L, with an optimal treatment time of 48 hours. Mechanistically, treatment with sequoiaflavone led to the down-regulation of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT) protein expression. Reversal experiments, where a PI3K/AKT pathway activator was introduced, partially restored the protein expression levels of p-PI3K and p-AKT, as well as the viability, proliferation, migration, and invasion capabilities of the cells. This suggests that the inactivation of the PI3K/AKT signaling pathway by sequoiaflavone contributes to its inhibitory effects on gastric cancer cell progression.

Table 1: Effects of Sequoiaflavone on Gastric Cancer AGS Cells

| Activity Inhibited | IC50 (AGS Cells) | Optimal Treatment Time | Mechanistic Observation |

| Cell Proliferation | 0.5 mmol/L | 48 hours | Down-regulation of p-PI3K and p-AKT protein expression |

| Cell Migration | 0.5 mmol/L | 48 hours | Down-regulation of p-PI3K and p-AKT protein expression |

| Cell Invasion | 0.5 mmol/L | 48 hours | Down-regulation of p-PI3K and p-AKT protein expression |

Neuroprotective and Anti-Amyloidogenic Activities

The deposition of insoluble amyloid-beta (Aβ) fibrils in the brain is a hallmark of Alzheimer's disease (AD). Small molecules capable of intervening in the process of amyloidogenesis hold therapeutic potential for AD treatment. Sequoiaflavone, as a polyphenolic biflavonoid, has been investigated for its anti-amyloidogenic properties.

Inhibition of Amyloid-Beta (Aβ) Fibrillization

Sequoiaflavone has been identified as a potent inhibitor of Aβ1–42 fibrillization. In in vitro thioflavin T assays, sequoiaflavone demonstrated significant inhibitory effects against Aβ1–42 fibril formation.

Table 2: Inhibitory Effects of Biflavonoids on Aβ1–42 Fibrillization

| Compound | IC50 (µM) ± Standard Deviation [Reference] |

| Amentoflavone (B1664850) | 0.26 ± 0.03 |

| Sequoiaflavone | 0.29 ± 0.01 |

| Podocarpuflavone | 0.19 ± 0.01 |

These results indicate that sequoiaflavone exhibits comparable potency to other well-studied biflavonoids like amentoflavone and podocarpuflavone in inhibiting Aβ1–42 fibrillization.

Disaggregation of Preformed Amyloid-Beta Fibrils

While sequoiaflavone demonstrated potent inhibition of Aβ1–42 fibrillization, its effect on the disaggregation of preformed Aβ1–42 fibrils was found to be weak. This contrasts with other biflavonoids, such as amentoflavone, which showed a more potent ability to disassemble preformed Aβ1–42 fibrils. This suggests that the structural requirements for inhibiting fibrillization may differ from those for disaggregating existing fibrils.

Potential Modulation of Beta-Secretase 1 (BACE-1) Activity

Beta-secretase 1 (BACE-1) is a key enzyme involved in the production of amyloid-beta peptides, and its inhibition is considered a potential therapeutic strategy for Alzheimer's disease. While flavonoids, as a class of natural compounds, have been explored for their BACE-1 inhibitory potential, current research does not explicitly detail the direct modulation of BACE-1 activity by sequoiaflavone. Further specific investigations are needed to ascertain sequoiaflavone's direct effects on BACE-1 activity.

Anti-Microbial and Anti-Fungal Efficacy

Sequoiaflavone has shown promise in its anti-fungal efficacy. Specifically, 7-O-methylamentoflavone, which is synonymous with sequoiaflavone, was tested for its antifungal activity against various fungal strains. Research indicated that sequoiaflavone exhibited stronger antifungal activity against Alternaria alternata compared to bilobetin (B1667069), another biflavonoid.

Anti-Viral Properties

While other biflavonoids, such as amentoflavone, have demonstrated a range of antiviral activities against various viruses including respiratory syncytial virus, herpes simplex virus, influenza virus, and human immunodeficiency virus (HIV), direct evidence specifically detailing the anti-viral properties of sequoiaflavone itself is not extensively documented in the current literature. Further targeted research is required to elucidate the specific antiviral mechanisms and efficacy of sequoiaflavone.

Interactions with HIV-1 Viral Proteins (e.g., NEF, p24)

Sequoiaflavone has been investigated for its potential interactions with key Human Immunodeficiency Virus type 1 (HIV-1) viral proteins, namely Negative Factor (NEF) and capsid protein p24. In silico computational studies have indicated that Sequoiaflavone exhibits high binding scores to both of these proteins. Specifically, molecular docking simulations revealed a binding score of -9.0 for HIV-1 NEF and -10.6 for HIV-1 p24 protein researchgate.netbenthamdirect.com.

The HIV-1 NEF protein is an accessory protein crucial for viral pathogenesis and disease progression. It plays a significant role in modulating various host cell activities, including cell surface receptor expression, cytoskeletal remodeling, vesicular transport, and signal transduction, thereby optimizing the cellular environment for viral replication researchgate.netnih.govfrontiersin.org. The p24 protein, a component of the HIV-1 capsid, is essential for the viral life cycle, playing critical roles in assembly and replication researchgate.netnih.gov. The observed high binding scores suggest a potential inhibitory or modulatory effect of Sequoiaflavone on these viral proteins, which could interfere with HIV-1 replication and pathogenesis.

Table 1: In Silico Binding Scores of Sequoiaflavone to HIV-1 Viral Proteins

| Viral Protein | Binding Score (kcal/mol) |

| HIV-1 NEF | -9.0 |

| HIV-1 p24 | -10.6 |

Potential as a SARS-CoV-2 3CL Protease Inhibitor

Sequoiaflavone has been identified as a potential candidate for inhibiting the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). In silico analyses suggest that Sequoiaflavone, as a derivative of amentoflavone, holds promise as a lead compound against SARS-CoV-2 infection nih.gov. The SARS-CoV-2 3CLpro is a critical enzyme vital for viral replication, as it is responsible for cleaving viral polyproteins into functional units necessary for the virus's maturation nih.govfrontiersin.orgnih.govmdpi.com. Inhibitors of this protease are considered significant antiviral targets in the fight against COVID-19 nih.govfrontiersin.orgnih.govbiorxiv.org. While in silico studies indicate this potential, further in vitro and in vivo research is recommended to validate these findings and confirm Sequoiaflavone's antiviral capabilities against SARS-CoV-2 nih.gov.

Enzyme Modulation and Other Biological Activities

Modulation of Human Lysosomal Acid Alpha Glucosidase (GAA)

Sequoiaflavone has been investigated for its potential to modulate human lysosomal acid alpha glucosidase (GAA). GAA is a crucial enzyme responsible for breaking down glycogen (B147801) into glucose within the lysosomes. A deficiency in GAA activity leads to the accumulation of glycogen in cells, causing Pompe disease, a severe lysosomal storage disorder affecting various organs and tissues, particularly muscles uitm.edu.mybiorxiv.orgnih.govnih.gov.

In a molecular docking simulation aimed at identifying ligands that could enhance the binding affinity of GAA, Sequoiaflavone was one of six ligands evaluated uitm.edu.my. While Amentoflavone exhibited the lowest binding affinity among the tested compounds at -9.3, the study noted no significant difference in binding affinity among the evaluated ligands, suggesting that Sequoiaflavone also demonstrated comparable affinity for GAA uitm.edu.my. This indicates a potential for Sequoiaflavone to interact with and possibly modulate the activity of human lysosomal acid alpha glucosidase.

Effects on Glucose Metabolism-Related Enzymes (e.g., Alpha-Amylase)

While flavonoids, as a class of compounds, are known to possess inhibitory effects on carbohydrate-digesting enzymes such as alpha-amylase, which can be beneficial in managing hyperglycemia mdpi.commdpi.comnih.govnih.gov, current research findings specifically on Sequoiaflavone's direct effects on alpha-amylase or other glucose metabolism-related enzymes are not explicitly detailed in the available literature. Therefore, no specific data or detailed research findings regarding Sequoiaflavone's modulation of alpha-amylase or other glucose metabolism-related enzymes can be provided at this time.

Potential Modulation of Glycogen Synthase Kinase-3 Beta (GSK-3β)

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a constitutively active kinase involved in numerous cellular processes, including proliferation, metabolism, and apoptosis, and is considered a significant therapeutic target in various diseases mdpi.comsemanticscholar.orgfrontiersin.orgresearchgate.net. Despite its broad importance, direct research findings specifically detailing Sequoiaflavone's potential modulation of GSK-3β are not available in the provided information. Therefore, no specific data or detailed research findings regarding Sequoiaflavone's interaction with or modulation of GSK-3β can be provided.

Molecular Interactions and Target Engagement of Sequoiaflavone

Ligand-Protein Binding Affinities from Computational Studies

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand within a protein binding site and to estimate its binding affinity nih.gov. Studies involving sequoiaflavone have reported varying binding affinities depending on the target protein. A lower docking score generally indicates a stronger binding affinity nih.gov.

For instance, in a study investigating potential therapeutic candidates for Huntington's disease, sequoiaflavone exhibited a binding affinity of -12.5 Kcal/mol with a specific protein target (GPR52), forming five hydrogen bonds with amino acid residues CYS-25, TYR-19, GLU-176, GLU396, and THR-184, alongside numerous hydrophobic interactions researchgate.netresearchgate.net. Another study focusing on hepatoprotective effects found sequoiaflavone to have favorable docking scores with several proteins, including HSP90AA1 (-10.27 kcal/mol), EGFR (-10.14 kcal/mol), and TP53 (-9.060 kcal/mol) nih.gov.

The binding affinity values highlight sequoiaflavone's capacity to interact with diverse protein targets, suggesting a broad spectrum of potential biological activities.

Interactive Data Table 1: Ligand-Protein Binding Affinities of Sequoiaflavone (Computational Studies)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (if reported) | Source |

| GPR52 | -12.5 | CYS-25, TYR-19, GLU-176, GLU396, THR-184 | researchgate.netresearchgate.net |

| HSP90AA1 | -10.27 | Ser50, Gly97 (conventional H-bonds); Asn51 (Pi-donor–hydrogen bond) | nih.gov |

| EGFR | -10.14 | Leu718, Thr790, Met793, Thr854 (conventional H-bonds); Lys745 (carbon–hydrogen bond) | nih.gov |

| TP53 | -9.060 | Leu145, Val147 (conventional H-bonds); Ser229 (carbon–hydrogen bond) | nih.govmdpi.com |

| Factor Xa | -5.59 | Not specified | mdpi.com |

| Human lysosomal acid alpha glucosidase | -9.3 (Amentoflavone, Sequoiaflavone was similar) | Not specified (Amentoflavone: conventional H-bond, pi-alkyl bond) | uitm.edu.my |

Molecular Dynamics Simulations of Protein-Sequoiaflavone Complexes

Molecular dynamics (MD) simulations provide a more comprehensive understanding of the time-dependent conformational stability and dynamics of protein-ligand complexes nih.govnih.gov. These simulations can reveal how a ligand interacts with a protein over time, including changes in protein structure upon ligand binding and the stability of the complex in a physiological environment nih.govfrontiersin.org.

Studies have utilized MD simulations to further elucidate the stability and dynamics of protein-ligand complexes involving sequoiaflavone. For instance, MD simulations have been employed to investigate the stability of the sequoiaflavone-CTNNB1 complex, providing insights into its dynamic behavior and interaction with beta-catenin researchgate.netnih.gov. Free Energy Landscapes (FELs) have also been generated for the CTNNB1-sequoiaflavone complex, highlighting stable protein conformations and the impact of ligand binding on protein structure and stability nih.gov. Additionally, MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations have been used to further corroborate the binding affinity of sequoiaflavone with CTNNB1, supporting the observed appreciable binding nih.gov.

Specific Protein Targets and Receptors

Sequoiaflavone has been computationally predicted to interact with several key protein targets involved in various cellular processes, including tumor suppression, cell signaling, and chaperone activity.

Cellular tumor antigen p53 (TP53) is a crucial tumor suppressor protein, often referred to as the "Guardian of the Genome," involved in cell cycle arrest, apoptosis, and cellular senescence wikipedia.orggoogle.com. Network pharmacology analysis has identified TP53 as a potential target for compounds found in Chamaecyparis lawsoniana extract, including sequoiaflavone mdpi.com.

Molecular docking analysis revealed that sequoiaflavone forms fifteen intermolecular bonds with TP53, including two conventional hydrogen bonds with Leu145 and Val147, and a carbon–hydrogen bond with Ser229 mdpi.com. Sequoiaflavone's interaction with TP53 suggests its potential role in modulating pathways related to cell growth and apoptosis nih.govmdpi.com.

Beta-catenin (CTNNB1) is a multifunctional protein central to cell adhesion and Wnt signaling pathways, which are often dysregulated in various cancers nih.gov. Molecular docking and dynamics simulations have specifically elucidated the stability and dynamics of the protein-ligand complex formed between sequoiaflavone and CTNNB1 researchgate.netnih.gov. These computational predictions suggest that sequoiaflavone may modulate CTNNB1 activity, potentially impacting cellular processes regulated by the Wnt/β-catenin pathway nih.gov.

Heat Shock Protein 90 Alpha A1 (HSP90AA1) is a molecular chaperone that plays a critical role in the maturation, structural maintenance, and proper regulation of numerous client proteins involved in cell cycle control and signal transduction nih.govidrblab.net. Network pharmacology analysis has identified HSP90AA1 as a top target for bioactive compounds, including sequoiaflavone nih.govmdpi.com.

Molecular docking studies indicated that sequoiaflavone exhibited a strong binding affinity for HSP90AA1, with a docking score of -10.27 kcal/mol nih.gov. The interaction complex between sequoiaflavone and HSP90AA1 manifested a total of twelve intermolecular interactions, including three hydrogen bonds with Ser50 and Gly97 (conventional hydrogen bonds) and Asn51 (Pi-donor–hydrogen bond) nih.gov. This suggests sequoiaflavone's potential to interfere with HSP90AA1's chaperone function, which could have implications for various cellular processes and disease states where HSP90 is a key player mdpi.com.

Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that, when overexpressed or mutated, is implicated in the progression of many solid tumors by stimulating downstream signaling pathways that promote cell growth, differentiation, and survival researchgate.netmednexus.org. EGFR has been identified as a potential target for sequoiaflavone through network pharmacology and molecular docking analyses nih.govmdpi.com.

Computational docking studies demonstrated a significant binding affinity of sequoiaflavone for EGFR, with a docking score of -10.14 kcal/mol nih.gov. The docked complex of sequoiaflavone and EGFR displayed fifteen intermolecular bonds, including four conventional hydrogen bonds with Leu718, Thr790, Met793, and Thr854, and one carbon–hydrogen bond with Lys745 nih.gov. These interactions suggest that sequoiaflavone may act as an EGFR inhibitor, potentially impacting cancer cell proliferation and other EGFR-mediated cellular activities mednexus.orgijpsr.commdpi.com.

Potential Interactions with Bcl-2 Family Proteins (Bax, Bcl-2)

Research indicates that Sequoiaflavone exhibits antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. ijsrtjournal.comijsrtjournal.com Studies suggest that Sequoiaflavone induces cell cycle arrest and apoptosis by modulating the expression of key proteins within the Bcl-2 family. Specifically, it has been observed to modulate the expression of pro-apoptotic proteins such as Bax and suppress the expression of anti-apoptotic Bcl-2. ijsrtjournal.comijsrtjournal.com This modulation contributes to its observed anticancer activities. ijsrtjournal.comijsrtjournal.com

Table 1: Influence of Sequoiaflavone on Bcl-2 Family Proteins

| Protein Target | Effect of Sequoiaflavone | Biological Outcome | Source |

| Bax | Modulates expression (pro-apoptotic) | Induces apoptosis | ijsrtjournal.comijsrtjournal.com |

| Bcl-2 | Suppresses expression (anti-apoptotic) | Induces apoptosis | ijsrtjournal.comijsrtjournal.com |

Potential Interactions with Inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

While biflavonoids, as a class, are known for their anti-inflammatory properties mdpi.com, specific detailed research findings regarding the direct interactions of Sequoiaflavone with individual inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are not extensively documented in the provided literature. Further investigation is required to elucidate any direct engagement or modulatory effects of Sequoiaflavone on these specific inflammatory mediators.

Potential Interactions with Caspase-3 (CASP3)

The available research does not extensively detail direct interactions or modulatory effects of Sequoiaflavone on Caspase-3 (CASP3). Caspase-3 is a critical executioner caspase in the apoptotic pathway citeab.comnih.govbiointerfaceresearch.com. While Sequoiaflavone has been linked to the induction of apoptosis through its effects on Bcl-2 family proteins ijsrtjournal.comijsrtjournal.com, explicit data on its direct interaction with or activation of Caspase-3 were not found in the provided sources.

Elucidation of Signaling Pathway Crosstalk

Sequoiaflavone has been shown to influence cellular signaling pathways, particularly in the context of cancer. Research indicates that Sequoiaflavone inhibits stem cell properties, including proliferation and invasion, in gastric cancer cells. magtech.com.cnbvsalud.org This inhibitory effect is achieved by down-regulating the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) signaling pathway. magtech.com.cnbvsalud.org The inactivation of the PI3K/AKT pathway by Sequoiaflavone leads to decreased gastric cancer cell proliferation, migration, and invasion. magtech.com.cnbvsalud.org Studies have demonstrated that treatment with a PI3K/AKT signaling pathway activator partially reverses the effects of Sequoiaflavone on cell viability, proliferation, migration, and invasion, and also partially restores the protein expression levels of p-PI3K and p-AKT. magtech.com.cnbvsalud.org

Table 2: Influence of Sequoiaflavone on Signaling Pathways

| Signaling Pathway | Effect of Sequoiaflavone | Cellular Outcome | Source |

| PI3K/AKT | Down-regulation | Inhibits proliferation, migration, and invasion of gastric cancer cells | magtech.com.cnbvsalud.org |

Structure Activity Relationship Sar Studies of Sequoiaflavone and Its Derivatives

Influence of Hydroxyl and Methoxy (B1213986) Substitutions on Biological Activity

The biological activity of sequoiaflavone is significantly modulated by the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on its biflavonoid backbone. Being 7-O-methylamentoflavone, sequoiaflavone possesses a methoxy group at the C7 position, distinguishing it from its parent compound, amentoflavone (B1664850), which has a hydroxyl group at this position. This single methylation has been shown to alter its biological profile in various assays.

In studies investigating the inhibition of cAMP phosphodiesterase, amentoflavone exhibited more potent activity than sequoiaflavone, suggesting that the presence of a hydroxyl group at the C7 position may be favorable for this particular activity. nih.gov Conversely, in antifungal assays against Alternaria alternata, sequoiaflavone demonstrated stronger activity than amentoflavone, indicating that methylation at the C7 position can enhance its potency against certain fungal strains. nih.gov

Further insights into the role of methoxy groups can be gleaned from in silico studies on amentoflavone derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). In these studies, sequoiaflavone, with its single methoxy group, exhibited a strong binding affinity. However, other derivatives with varying numbers and positions of methoxy groups showed a range of binding energies, highlighting the nuanced impact of methoxylation on antiviral potential. mdpi.com For instance, a study demonstrated that the absence of methoxy groups, as in amentoflavone, can increase inhibitory activity against SARS-CoV 3CLpro, while other methoxylated derivatives were less potent.

The position of hydroxyl groups is also a critical determinant of activity. Molecular dynamics simulations on the disaggregation of amyloid-β fibrils have revealed that hydroxyl groups on the biflavonoid scaffold are key to disrupting the fibril structure through hydrogen bond formation. nih.gov This suggests that the number and accessibility of hydroxyl groups are crucial for certain neuroprotective activities.

Table 1: Comparative Biological Activity of Sequoiaflavone and Related Amentoflavone Derivatives

| Compound | Substitution | Biological Activity | Potency/Binding Affinity |

|---|---|---|---|

| Amentoflavone | 7-OH | cAMP phosphodiesterase inhibition | More potent than Sequoiaflavone nih.gov |

| Sequoiaflavone | 7-OCH3 | cAMP phosphodiesterase inhibition | Less potent than Amentoflavone nih.gov |

| Amentoflavone | 7-OH | Antifungal (A. alternata) | Less potent than Sequoiaflavone nih.gov |

| Sequoiaflavone | 7-OCH3 | Antifungal (A. alternata) | More potent than Amentoflavone nih.gov |

| Amentoflavone | - | SARS-CoV-2 Mpro Inhibition (in silico) | - |

| Sequoiaflavone | 7-OCH3 | SARS-CoV-2 Mpro Inhibition (in silico) | -9.7 kcal/mol nih.gov |

| 4'''-methylamentoflavone | 4'''-OCH3 | SARS-CoV-2 Mpro Inhibition (in silico) | -9.7 kcal/mol nih.gov |

| Ginkgetin (B1671510) | 7, 4'-di-OCH3 | SARS-CoV-2 Mpro Inhibition (in silico) | -9.3 kcal/mol nih.gov |

| Amentoflavone | - | Amyloid-β fibril disaggregation | Most potent nih.gov |

| Sequoiaflavone | 7-OCH3 | Amyloid-β fibril disaggregation | Active nih.gov |

| Sotetsuflavone | 4'-OCH3 | Amyloid-β fibril disaggregation | Least effective nih.gov |

Role of Biflavone Dimeric Structure and Linkages on Activity

The dimeric nature of sequoiaflavone, consisting of two apigenin (B1666066) monomers linked together, is fundamental to its biological activity. Biflavonoids, as a class, often exhibit different or enhanced biological activities compared to their monomeric counterparts. nih.gov The specific linkage between the two flavonoid units in sequoiaflavone is a C-C bond (I-3'—II-8"). The spatial arrangement and conformational flexibility conferred by this dimeric structure allow for interactions with larger or multiple binding sites on biological targets that may not be accessible to a single flavonoid monomer.

Studies have suggested that dimerization, particularly the 3',8"-linkage found in amentoflavone and its derivatives like sequoiaflavone, can increase antioxidant capacity. nih.gov The extended conjugation and the potential for multiple radical scavenging sites contribute to this enhanced activity.

The importance of the dimeric structure is also evident in antiviral research. Amentoflavone and its derivatives have shown promising activity against various viruses, and it is believed that the larger molecular footprint of the biflavonoid allows for more extensive interactions with viral proteins, such as proteases, which are crucial for viral replication. mdpi.com

Significance of Hydrogen Bonding and Hydrophobic Interactions in Molecular Efficacy

The molecular efficacy of sequoiaflavone is critically dependent on its ability to form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with its biological targets. The hydroxyl and methoxy groups, as well as the aromatic rings of the flavonoid backbone, are key players in these interactions.

In silico docking studies of sequoiaflavone with the SARS-CoV-2 main protease have revealed specific hydrogen bond and hydrophobic interactions with amino acid residues in the active site of the enzyme. nih.gov These interactions are crucial for the stable binding and inhibition of the enzyme. The methoxy group of sequoiaflavone can participate in hydrophobic interactions, while the remaining hydroxyl groups are potential hydrogen bond donors and acceptors.

The significance of hydrogen bonding is further underscored in the context of amyloid-β disaggregation. Molecular dynamics simulations have shown that the hydroxyl groups of biflavonoids form hydrogen bonds with the peptide backbone of the amyloid fibrils, leading to the disruption of their β-sheet structure. nih.gov This direct interaction highlights the therapeutic potential of these compounds in neurodegenerative diseases. The hydrophobic nature of the aromatic rings also facilitates π-π stacking interactions, which can contribute to binding affinity.

Comparative SAR with Related Flavonoids and Biflavonoids

To fully appreciate the structure-activity relationship of sequoiaflavone, it is essential to compare it with other related flavonoids and biflavonoids. As previously mentioned, amentoflavone serves as a primary reference compound. The difference in activity between amentoflavone and sequoiaflavone often highlights the role of the 7-O-methylation.

Comparing sequoiaflavone to other methoxylated amentoflavone derivatives provides further insights. For instance, in the context of SARS-CoV-2 Mpro inhibition, sequoiaflavone and 4'''-methylamentoflavone, both having a single methoxy group but at different positions, showed identical strong binding affinities (-9.7 kcal/mol). nih.gov In contrast, ginkgetin, with two methoxy groups, had a slightly lower binding affinity (-9.3 kcal/mol). nih.gov This suggests that the presence and position, rather than simply the number of methoxy groups, are critical for this specific interaction.

When compared to its monomeric unit, apigenin, the biflavonoid structure of sequoiaflavone generally leads to enhanced or different biological activities. For example, amentoflavone has been shown to be a more potent inhibitor of mast cell histamine (B1213489) secretion compared to other flavonoids. This is attributed to the larger and more complex structure of the biflavonoid.

The linkage between the flavonoid units also plays a role. While sequoiaflavone has a 3',8" linkage, other biflavonoids with different linkages can exhibit distinct biological profiles. Studies on various C-C linked biflavonoids have shown that the linkage position can significantly impact activities such as the inhibition of cyclooxygenase-2 (COX-2) mediated prostaglandin (B15479496) E2 (PGE2) production.

Advanced Research Methodologies in Sequoiaflavone Studies

Computational Chemistry and Bioinformatics Approaches

Computational chemistry and bioinformatics offer powerful tools for predicting and analyzing the interactions of Sequoiaflavone with biological targets, guiding experimental design, and accelerating the drug discovery process.

Molecular docking is a widely employed computational technique used to predict the preferred orientation of a ligand (like Sequoiaflavone) when bound to a protein target, thereby estimating the binding affinity. This approach is instrumental in virtual screening campaigns to identify potential therapeutic targets or lead compounds.

Studies have utilized molecular docking to investigate Sequoiaflavone's interactions with various proteins. For instance, Sequoiaflavone has been docked to human α-amylase, indicating its potential as an inhibitor of this enzyme researchgate.net. In the context of breast cancer research, molecular docking has been applied to study the binding of Sequoiaflavone to CTNNB1 (beta-catenin), a key protein involved in cancer progression nih.govstipram.ac.id. Furthermore, Sequoiaflavone has shown high binding affinities in docking studies with several core targets associated with methotrexate-induced liver injury, including Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), Epidermal Growth Factor Receptor (EGFR), B-cell lymphoma 2 (BCL2), Tumor Necrosis Factor alpha (TNF-α), and Tumor Protein P53 (TP53) mdpi.com. The binding affinities are typically expressed in kilocalories per mole (kcal/mol), with lower (more negative) scores indicating stronger binding. For example, docking scores for Sequoiaflavone with these targets were reported as -10.27 kcal/mol for HSP90AA1, -10.14 kcal/mol for EGFR, -10.13 kcal/mol for BCL2, -9.429 kcal/mol for TNF-α, and -9.060 kcal/mol for TP53 mdpi.com.

Sequoiaflavone has also been investigated for its potential antiviral activity through molecular docking against the SARS-CoV-2 main protease (Mpro) omicsdi.orgnih.gov. Another notable application involves its docking to the Amyloid-beta 42 (Aβ42) fibril, revealing a preferential binding to the N-terminal pocket of the fibril, which is significant for understanding its effects on amyloid disaggregation mdpi.com. Common software tools used for these analyses include AutoDock 4.2, AutoDock Vina 1.1.2, and PyRx researchgate.netmdpi.comnih.govmdpi.com.

Table 1: Representative Molecular Docking Binding Affinities of Sequoiaflavone

| Protein Target | Binding Affinity (kcal/mol) | Reference |

| HSP90AA1 | -10.27 | mdpi.com |

| EGFR | -10.14 | mdpi.com |

| BCL2 | -10.13 | mdpi.com |

| TNF-α | -9.429 | mdpi.com |

| TP53 | -9.060 | mdpi.com |

| SARS-CoV-2 Mpro | -9.7 | nih.gov |

Molecular dynamics (MD) simulations extend the insights gained from static docking studies by providing a dynamic view of protein-ligand interactions over time. These simulations are crucial for assessing the stability of protein-ligand complexes and understanding conformational changes.

MD simulations have been employed to further elucidate the stability and dynamics of the Sequoiaflavone-CTNNB1 protein-ligand complex in breast cancer research nih.govstipram.ac.id. Beyond individual protein interactions, MD simulations have also been utilized to understand how biflavonoids, including Sequoiaflavone, influence the stability of Aβ fibrils and contribute to the decrease in their β-sheet content, a critical aspect in neurodegenerative disease research mdpi.com. In the context of antiviral studies, 100 ns molecular dynamic simulations have been conducted to validate the interactions of Sequoiaflavone with the SARS-CoV-2 Mpro, supporting its potential as an antiviral agent nih.gov. The binding affinity from MD simulations can be further analyzed using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) nih.gov. Software commonly used for MD simulations includes GROMACS and YASARA nih.govnih.gov.

Network pharmacology is an integrated bioinformatics approach that combines computational biology, systems biology, and pharmacology to provide a comprehensive understanding of the complex interactions between compounds, targets, and disease pathways. This methodology is particularly valuable for identifying the multifaceted mechanisms of action of natural products like Sequoiaflavone.

In breast cancer treatment research, network pharmacology analysis has been applied to phytochemical constituents, including Sequoiaflavone, from Selaginella bryopteris to uncover potential targets and signaling pathways modulated by these compounds nih.gov. Similarly, in studies investigating drug-induced liver injury (DILI), network pharmacology was used to identify 195 potential DILI targets for bioactive compounds, including Sequoiaflavone, from Chamaecyparis lawsoniana. Top predicted targets included TP53, IL6, TNF, HSP90AA1, EGFR, IL1B, BCL2, and CASP3 mdpi.com. This approach offers a clear picture of possible interactions within living organisms and is a powerful tool in cancer research for identifying molecular mechanisms responsible for tumorigenesis and interconnected pathways that can be targeted for treatment nih.gov. Cytoscape is a commonly used software for network pharmacology analysis nih.gov.

In Vitro Experimental Models for Bioactivity Assessment

In vitro experimental models are indispensable for validating the predictions from computational studies and directly assessing the biological activities of Sequoiaflavone in controlled laboratory settings.

Cell-based assays are fundamental for evaluating the effects of compounds on various cellular processes relevant to disease, such as cell growth, programmed cell death, and cellular movement.

Sequoiaflavone has been demonstrated to inhibit the proliferation, migration, and invasion of gastric cancer AGS cells magtech.com.cn. In these studies, the half inhibitory concentration (IC50) of Sequoiaflavone on AGS cells was determined to be 0.5 mmol/L, with an optimal treatment time of 48 hours magtech.com.cn.

Table 2: In Vitro Effects of Sequoiaflavone on Gastric Cancer AGS Cells

| Cellular Process | Effect of Sequoiaflavone | Assay Method(s) | IC50 (mmol/L) | Optimal Treatment Time | Reference |

| Proliferation | Inhibited | CCK-8, Colony formation assay | 0.5 | 48 hours | magtech.com.cn |

| Migration | Decreased | Transwell assay, Wound healing assay | N/A | N/A | magtech.com.cn |

| Invasion | Decreased | Transwell assay | N/A | N/A | magtech.com.cn |

| Apoptosis | Promoted | Western blot (down-regulation of p-PI3K, p-AKT) | N/A | N/A | magtech.com.cn |

The observed inhibition of proliferation, migration, and invasion was linked to the down-regulation of protein expression of p-PI3K and p-AKT, suggesting that Sequoiaflavone inactivates the PI3K/AKT signaling pathway in these cells magtech.com.cn.

A range of cell-based assays are employed to assess these effects:

Proliferation assays : These include CCK-8 assays, colony formation assays, and image-based assays, which measure cell viability and growth over time magtech.com.cnnuvisan.com.

Apoptosis assays : Techniques such as TUNEL assays, mitochondrial membrane potential assays, and DNA damage assays are used to detect programmed cell death nuvisan.comnih.gov.

Migration and Invasion assays : Wound healing assays and Transwell assays (with or without Matrigel for invasion) are commonly used to quantify the ability of cells to move and invade through barriers magtech.com.cnnih.govoatext.com.

These assays are crucial for understanding disease mechanisms and evaluating the efficacy of potential treatments nuvisan.com.

Enzyme activity assays are critical for determining whether a compound directly modulates the function of specific enzymes, providing insights into its biochemical mechanisms of action.

Sequoiaflavone has been investigated for its inhibitory potential on human α-amylase, an enzyme relevant in metabolic disorders researchgate.net. While direct in vitro experimental data for other specific enzymes like CYP, GST, or BACE-1 for Sequoiaflavone are less extensively detailed in the provided search results, computational predictions suggest potential interactions. For instance, predicted ADMET properties indicate that Sequoiaflavone may act as a CYP1A2 inhibitor bidd.groupcdutcm.edu.cn. This computational prediction suggests that in vitro enzyme assays focusing on CYP1A2 inhibition could be a relevant area for future experimental validation. Furthermore, Sequoiaflavone's observed effects on Amyloid-beta fibril disaggregation mdpi.com could logically lead to investigations into its potential impact on enzymes involved in amyloid processing, such as BACE-1, although no direct in vitro BACE-1 assay results were found. Additionally, deep learning methodologies have identified Sequoiaflavone as a strong interactor with Factor X (implied Factor Xa), suggesting potential anticoagulant activity which would typically be validated through specific enzyme activity assays for Factor Xa mdpi.com.

Amyloid Fibrillization and Disaggregation Assays

Amyloid fibrillization and disaggregation assays are crucial for evaluating the potential of compounds like sequoiaflavone in addressing neurodegenerative diseases, particularly Alzheimer's disease (AD), where the deposition of amyloid-beta (Aβ) fibrils is a key pathological hallmark. mdpi.comresearchgate.netnih.govresearchgate.net These assays aim to quantify a compound's ability to inhibit the formation of amyloid fibrils or to break down pre-existing ones.

The thioflavin T (ThT) fluorescence assay is a widely utilized method for assessing the effects of test compounds on Aβ fibrillization and disaggregation. mdpi.comresearchgate.netnih.gov This assay relies on the increase in ThT fluorescence upon binding to amyloid fibrils, allowing for real-time monitoring of fibril formation or disruption.

Detailed Research Findings: Studies have demonstrated that sequoiaflavone (SQF) exhibits potent inhibitory effects on Aβ1–42 fibrillization. In one study, sequoiaflavone showed an IC50 value of 0.29 ± 0.01 μM against Aβ1–42 fibrillization. nih.gov This indicates a strong capacity to prevent the initial formation of amyloid fibrils.

However, the efficacy of sequoiaflavone in disassembling preformed Aβ1–42 fibrils has been reported as weak when compared to other biflavonoids, such as amentoflavone (B1664850). nih.govresearchgate.net Research suggests that the presence and position of hydroxyl groups within the biflavonoid structure play a critical role in their ability to disrupt the fibrillar structure of Aβ1–42. Specifically, a methoxy (B1213986) substitution at the R1 position (characteristic of sequoiaflavone) or R4 position (as seen in podocarpuflavone) did not significantly enhance their disaggregating effects on preformed Aβ1–42 fibrils. nih.govresearchgate.net

| Compound | Aβ1–42 Fibrillization Inhibition (IC50, µM) | Aβ1–42 Fibril Disaggregation Effect |

| Sequoiaflavone | 0.29 ± 0.01 nih.gov | Weak nih.govresearchgate.net |

| Amentoflavone | 0.26 ± 0.03 nih.gov | Potent (EC50: 0.59 ± 0.19 µM) nih.govresearchgate.net |

| Podocarpuflavone | 0.19 ± 0.01 nih.gov | Weak nih.govresearchgate.net |

Analytical and Spectroscopic Techniques for Isolation and Characterization

The precise identification and structural elucidation of sequoiaflavone necessitate the application of a suite of advanced analytical and spectroscopic techniques. These methods are crucial for isolating the compound from complex natural matrices and confirming its chemical identity and stereochemistry.

Chromatography (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental for the isolation and purification of biflavonoids, including sequoiaflavone, from crude plant extracts or synthetic mixtures. derpharmachemica.comtridhascholars.orgchromatographyonline.com These methods enable the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is extensively employed for both the separation and quantification of sequoiaflavone. mdpi.comnih.gov It often utilizes detectors such as ultraviolet (UV) or photodiode array (PDA) for monitoring and identification. mdpi.com Thin Layer Chromatography (TLC) and various forms of column chromatography are also routinely used in the initial stages of isolation. derpharmachemica.comtridhascholars.orgacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) represents a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. thermofisher.comchromtech.com This technique is particularly valuable for analyzing thermally unstable, large, polar, or non-volatile compounds like sequoiaflavone. thermofisher.com LC-MS separates the components of a mixture, which are then ionized (e.g., via electrospray ionization, ESI) and their mass-to-charge (m/z) ratios are measured, allowing for identification and characterization. thermofisher.comchromtech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive elucidation of the chemical structure of sequoiaflavone. derpharmachemica.comtridhascholars.orgacs.orgembrapa.brresearchgate.netresearchgate.net Both one-dimensional (1D) NMR, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR experiments are routinely performed.

2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide crucial information about the connectivity of atoms and the spatial arrangement of protons. researchgate.netmdpi.com Chemical shifts (δ), typically expressed in parts per million (ppm), and coupling constants (J), given in Hertz (Hz), are analyzed to assign specific atoms within the molecular framework and confirm the biflavonoid nature of sequoiaflavone. derpharmachemica.comresearchgate.net

Mass Spectrometry (e.g., HRESIMS)

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of sequoiaflavone. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly favored due to its ability to provide highly accurate mass-to-charge (m/z) ratios, which are essential for confirming the molecular formula. derpharmachemica.comacs.orgresearchgate.netresearchgate.netmdpi.comwisdomlib.orgresearchgate.net

For sequoiaflavone, HRESIMS data confirms its molecular formula as C₃₁H₂₀O₁₀, with a molecular weight of approximately 552.11 Da. bidd.groupcdutcm.edu.cnuni.lu Predicted m/z values for sequoiaflavone include 553.11293 for the protonated ion ([M+H]⁺) and 551.09837 for the deprotonated ion ([M-H]⁻). uni.lu Fragmentation patterns observed in MS can also provide valuable insights into the compound's substructures. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the sequoiaflavone molecule. derpharmachemica.comtridhascholars.orgacs.orgembrapa.brresearchgate.netclockss.org By analyzing the absorption bands in the IR spectrum, researchers can deduce the presence of various bonds and structural features.

For biflavonoids like sequoiaflavone, typical IR absorption bands include:

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Hydroxyl (O-H) | 3321 – 3475 (broad band) derpharmachemica.comtridhascholars.orgresearchgate.net |

| Conjugated Ketone (C=O) | 1644 – 1655 derpharmachemica.comtridhascholars.orgresearchgate.netclockss.org |

| Aromatic Rings (C=C) | 1504 – 1620 tridhascholars.orgresearchgate.net |

| Ether (C-O) | 1000 – 1120 tridhascholars.org |

These characteristic absorptions confirm the presence of hydroxyl groups, carbonyl functionalities, and aromatic systems typical of flavonoid structures.

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) spectroscopy, often coupled with theoretical calculations, is a powerful technique for determining the absolute configuration of chiral compounds. researchgate.netdntb.gov.uanih.govacoreconsumiveis.com.br While sequoiaflavone itself may not possess inherent chirality in its core structure, biflavonoids can exhibit conformational chirality or be part of studies involving other chiral compounds.

The methodology involves comparing the experimentally obtained ECD spectrum of the compound with theoretically calculated ECD spectra for different possible stereoisomers. nih.govacoreconsumiveis.com.br This comparison allows for the assignment of the absolute configuration, which is crucial for understanding structure-activity relationships and for synthetic purposes. Sequoiaflavone has been a subject in studies where ECD calculations were employed for absolute configuration assignments of related biflavonoids. researchgate.netdntb.gov.ua

Emerging Research Areas and Future Perspectives for Sequoiaflavone Research

Identification of Novel Natural Sources and Distribution Patterns

Sequoiaflavone is chemically identified as 7-O-methylamentoflavone, a derivative of amentoflavone (B1664850) where a methyl group is attached at the 7-hydroxyl position. nih.govnih.gov The primary and most well-documented botanical source of sequoiaflavone is Ginkgo biloba, the ancient maidenhair tree. mdpi.combohrium.com The leaves of Ginkgo biloba are a rich reservoir of various flavonoids and terpenoids, including a complex mixture of biflavonoids.

Research into the distribution of sequoiaflavone is ongoing, but the known occurrences of its parent compound, amentoflavone, offer a roadmap for identifying new potential sources. Amentoflavone has been isolated from over 120 plant species across a wide range of families. nih.govresearchgate.net This wide distribution suggests that its methylated derivatives, including sequoiaflavone, may also be present in these or related species, albeit potentially in lower concentrations. Future research will likely involve broader phytochemical screening of these plants to map the natural distribution of sequoiaflavone more comprehensively.

| Plant Family | Genus/Species Examples | Biflavonoids Found | Potential for Sequoiaflavone |

| Ginkgoaceae | Ginkgo biloba | Sequoiaflavone, Amentoflavone, Bilobetin (B1667069), Ginkgetin (B1671510), Isoginkgetin | Confirmed Source |

| Selaginellaceae | Selaginella sp. | Amentoflavone and its derivatives | High |

| Cupressaceae | Cupressus sp. | Amentoflavone | Moderate to High |

| Euphorbiaceae | Euphorbia sp. | Amentoflavone | Moderate |

| Calophyllaceae | Calophyllum sp. | Amentoflavone | Moderate |

Targeted Biosynthetic Engineering for Enhanced Production

The natural abundance of sequoiaflavone is often low, making extraction a challenging and low-yield process. This has spurred interest in metabolic engineering to create microbial or plant-based systems for enhanced production. The biosynthesis of sequoiaflavone begins with the general flavonoid pathway, which is well-understood. frontiersin.orgmdpi.com This pathway starts with precursors from primary metabolism, namely p-coumaroyl-CoA (from the shikimate pathway) and malonyl-CoA.

The critical steps involve the formation of a monoflavonoid (apigenin) scaffold, the oxidative coupling of two apigenin (B1666066) units to form amentoflavone, and finally, the specific methylation at the 7-hydroxyl group to yield sequoiaflavone. While the upstream pathway for flavonoid synthesis is known, the precise enzymatic machinery for the dimerization and methylation steps specific to sequoiaflavone is an active area of investigation.

Metabolic engineering efforts are focused on several key strategies:

Increasing Precursor Supply: Overexpressing key enzymes in the host organism (like E. coli or Saccharomyces cerevisiae) to boost the intracellular pools of malonyl-CoA and p-coumaroyl-CoA. mdpi.comasm.org

Heterologous Expression: Introducing the specific plant genes responsible for chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), cytochrome P450 enzymes for dimerization, and O-methyltransferases (OMTs) for the final methylation step.

Transcriptional Regulation: In source plants like Ginkgo biloba, researchers have identified transcription factors (e.g., GbbHLH and GbWD40 genes) that appear to regulate flavonoid biosynthesis. nih.gov Modulating these regulators could enhance the natural production of sequoiaflavone in its native host.

| Enzyme/Factor | Role in Biosynthesis | Engineering Target |

| Phenylalanine ammonia-lyase (PAL) | Phenylpropanoid pathway initiation | Upregulation for precursor supply |

| Cinnamate 4-hydroxylase (C4H) | Phenylpropanoid pathway | Upregulation for precursor supply |

| Chalcone synthase (CHS) | First committed step in flavonoid synthesis | Upregulation for flavonoid backbone |

| Acetyl-CoA carboxylase (ACC) | Malonyl-CoA synthesis | Upregulation for precursor supply |

| Cytochrome P450 Enzymes | Oxidative coupling (dimerization) | Identification and heterologous expression |

| O-Methyltransferases (OMTs) | Specific methylation of amentoflavone | Identification and heterologous expression |

| GbbHLH / GbWD40 | Transcription factors in Ginkgo | Modulation to control pathway flux |

Refined Elucidation of Molecular Mechanisms and Off-Target Effects

Direct research into the molecular mechanisms of sequoiaflavone is still in its early stages. However, significant insights can be drawn from studies on its parent compound, amentoflavone, and other structurally similar biflavonoids found in Ginkgo biloba. These compounds are known to interact with a multitude of cellular signaling pathways.

Studies on ginkgetin and amentoflavone have shown that they can modulate key signaling cascades involved in cellular processes like inflammation, proliferation, and apoptosis, including the JAK/STAT, MAPK, NF-κB, and PI3K/Akt pathways. nih.govmdpi.com For instance, ginkgetin has been reported to enhance the anticancer effects of cisplatin (B142131) by modulating the Nrf2/HO-1 axis. nih.gov Furthermore, various Ginkgo biflavonoids have demonstrated inhibitory activity against enzymes like SARS-CoV-2 3CLpro, suggesting specific molecular interactions. nih.gov It is hypothesized that sequoiaflavone may share some of these targets, with its specific methylation pattern potentially altering its binding affinity and cellular uptake, leading to a unique mechanistic profile.

A critical aspect of future research is the identification of potential off-target effects. Some Ginkgo biflavonoids, such as amentoflavone and sciadopitysin, have been shown to inhibit human UDP-glucuronosyltransferase (UGT) enzymes, which are crucial for detoxification and drug metabolism. mdpi.com This raises the possibility of interactions if co-administered with other substances. Preliminary toxicological studies on the broader class of Ginkgo biflavonoids also suggest a need for further investigation into potential liver and kidney effects. mdpi.com Elucidating these off-target interactions is essential for a complete understanding of sequoiaflavone's biological activity profile.

Development of Novel Research Tools and Methodologies

Advancing sequoiaflavone research is intrinsically linked to the development of sophisticated analytical and computational tools. These methodologies are crucial for its isolation, identification, and the prediction of its biological activities.

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of sequoiaflavone. shimadzu.com Coupling HPLC with Diode Array Detection (DAD) and tandem Mass Spectrometry (MS/MS) provides a powerful platform for its unambiguous identification and quantification in complex plant extracts. researchgate.netnih.govspringernature.com For isolation on a larger scale, High-Speed Counter-Current Chromatography (HSCCC) has proven effective for related biflavonoids like amentoflavone and represents a promising tool for obtaining pure sequoiaflavone for preclinical testing. nih.gov

Computational Methodologies: Computational approaches are accelerating the pace of discovery. Molecular docking simulations are being used to predict how sequoiaflavone and its analogs bind to specific protein targets, providing insights into potential mechanisms of action before laboratory experiments are conducted. nih.govresearchgate.net Furthermore, machine learning and specialized algorithms, such as those developed using MATLAB, are being created to automate the process of identifying flavonoids from complex HPLC-DAD-MS/MS data, significantly reducing analysis time. nih.govresearchgate.net

| Methodology | Application in Sequoiaflavone Research |

| HPLC-DAD-MS/MS | Identification and quantification in natural source extracts. |

| High-Speed Counter-Current Chromatography (HSCCC) | Preparative isolation of pure compound for bioactivity studies. |

| Molecular Docking | Prediction of binding affinity to specific protein targets and elucidation of potential molecular mechanisms. |

| Computational Screening Algorithms | High-throughput analysis and tentative identification of flavonoids in complex chromatograms. |

Preclinical Efficacy and Mechanism Validation in Complex Biological Models

While early studies noted the antifungal properties of sequoiaflavone, comprehensive preclinical evaluation in more complex biological models is a key future direction. The established bioactivities of related Ginkgo biflavonoids provide a strong rationale for investigating sequoiaflavone in a range of disease models.

For example, ginkgetin and bilobetin have demonstrated anti-proliferative activities in various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and NCI-H460 (lung cancer). nih.gov Ginkgetin has also shown antiviral activity against influenza viruses. nih.gov A particularly promising area is neurodegeneration; a formulation of Ginkgo flavonoids demonstrated synergistic effects in a mouse model of dementia, leading to improved memory and reduced brain pathology. nih.gov

Future preclinical research on sequoiaflavone will need to move beyond simple cell cultures to more sophisticated models that better mimic human physiology. These include:

Animal Models: Utilizing rodent models of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions to assess efficacy, mechanism of action, and biodistribution.

Organoid Cultures: Using 3D organoid models (e.g., tumoroids, neurospheroids) to study the effects of sequoiaflavone in a more physiologically relevant, human-derived tissue context.

Zebrafish Models: Employing zebrafish larvae for rapid, high-throughput screening of bioactivity and preliminary toxicological assessment.

Exploration of Synergistic Effects with Established Bioactive Compounds

A significant emerging area in natural product research is the concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects. The complex phytochemical mixture within Ginkgo biloba suggests that its constituent compounds, including sequoiaflavone, may act synergistically.

Several studies have already highlighted this potential. Ginkgetin has been shown to enhance the anticancer efficacy of both the chemotherapy drug cisplatin and the natural polyphenol resveratrol. nih.gov Amentoflavone exhibits synergistic activity with conventional antibiotics, potentially helping to overcome bacterial resistance. nih.gov Furthermore, studies on Ginkgo extracts have revealed that different classes of compounds within the extract, such as flavonoids, organic acids, and proanthocyanidins, work together to produce a potent anti-inflammatory effect. nih.gov This indicates that sequoiaflavone's true potential may be realized in combination with other bioactive molecules.

Future research will focus on rationally designed combination studies to explore the synergistic potential of sequoiaflavone with:

Chemotherapeutic agents: To enhance efficacy and potentially reduce required doses, thereby minimizing side effects. nih.gov

Antibiotics: To combat drug-resistant microbial strains. mdpi.com

Other phytochemicals: To create potent, multi-targeted formulations for complex diseases like neurodegeneration or metabolic syndrome.

| Sequoiaflavone (Hypothesized) + Compound | Potential Disease Target | Observed Synergy with Related Biflavonoids |

| Cisplatin | Cancer | Ginkgetin enhances cisplatin's effect. nih.gov |

| Antibiotics (e.g., beta-lactams) | Bacterial Infections | Amentoflavone shows synergy with antibiotics. nih.gov |

| Other Ginkgo components (e.g., organic acids) | Inflammation | Ginkgo flavonoids show anti-inflammatory synergy with other extract components. nih.gov |

| Polysaccharides (e.g., CVP) | Alzheimer's Disease | Ginkgo flavonoids and CVP show synergistic memory improvement. nih.gov |

Integrated Multi-Omics and Systems Biology Approaches in Sequoiaflavone Research

To fully comprehend the biological impact of sequoiaflavone, research must move beyond single-target analyses toward a holistic, systems-level understanding. Integrated multi-omics and systems biology approaches are at the forefront of this paradigm shift. nih.govfrontiersin.orgyoutube.com These technologies allow for the simultaneous measurement of multiple layers of biological information (genes, proteins, metabolites) to construct a comprehensive picture of a compound's effect on a biological system.

While multi-omics studies have not yet been applied specifically to isolated sequoiaflavone, research on Ginkgo biloba has already paved the way. Scientists have used combined transcriptomics and metabolomics to unravel the complex regulatory networks governing flavonoid synthesis in the plant. nih.govresearchgate.netdntb.gov.ua

Future applications of these approaches to sequoiaflavone research will involve:

Transcriptomics (RNA-seq): To identify which genes are turned on or off in cells or tissues upon exposure to sequoiaflavone, revealing the pathways it modulates.

Proteomics: To measure changes in protein expression and post-translational modifications, identifying the direct and indirect protein targets of the compound.

Metabolomics: To analyze how sequoiaflavone alters the metabolic profile of a cell, providing insights into its effects on cellular energy and signaling.

By integrating these "omics" datasets, researchers can use systems biology to build computational models that simulate the compound's effects, predict its mechanism of action, identify novel biomarkers of its activity, and design effective synergistic combinations. researchgate.net This approach promises to transform our understanding of sequoiaflavone from a single molecule to a key modulator of complex biological networks.

Q & A

Q. How is Sequoiaflavone isolated and characterized from natural sources like Ginkgo biloba?

Sequoiaflavone is isolated via solvent extraction followed by chromatographic purification. Key steps include:

-

Extraction : Use of methanol or ethanol to solubilize biflavonoids from dried G. biloba leaves.

-

Chromatography : Fractionation using column chromatography (silica gel or Sephadex LH-20) and HPLC for final purification .

-

Structural Characterization :

Q. What biochemical pathways are primarily modulated by Sequoiaflavone in cancer models?

Sequoiaflavone inhibits the PI3K/AKT pathway, reducing cell proliferation and invasion in gastric cancer. Methodological approaches include:

Q. How is the structural integrity of Sequoiaflavone validated in synthetic or modified derivatives?

X-ray crystallography and comparative NMR are used to confirm structural modifications:

- X-ray diffraction : Resolve crystal structure to verify biphenyl conformation and substituent positions.

- Circular Dichroism (CD) : Analyze stereochemical changes in derivatives .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate Sequoiaflavone’s interaction with SARS-CoV-2 main protease (Mpro)?

- Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in Mpro’s catalytic pocket (Cys145-His41).

- MD Parameters : Run 100 ns simulations (AMBER/CHARMM force fields) to calculate RMSD (<2.5 Å stability) and hydrogen bond occupancy (>70% indicates strong binding) .

- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinity (ΔG < -8 kcal/mol suggests high potency) .

Q. How should researchers address contradictory results in Sequoiaflavone’s pharmacological activity across studies?

- Replication : Standardize cell lines (e.g., ATCC-certified AGS for gastric cancer) and solvent controls (DMSO ≤0.1%).

- Dose-Response Curves : Use Hill slope analysis to validate EC₅₀ consistency.

- Pathway Crosstalk : Employ phosphoproteomics to identify off-target effects (e.g., crosstalk with MAPK/JNK) .

Q. What experimental designs are optimal for studying Sequoiaflavone’s synergistic effects with chemotherapeutic agents?

Q. How can in silico tools predict Sequoiaflavone’s pharmacokinetic properties?

Q. What methodologies confirm Sequoiaflavone-induced apoptosis in vitro?

Q. How can researchers identify novel molecular targets of Sequoiaflavone beyond known pathways?

Q. What strategies validate Sequoiaflavone’s efficacy in vivo after in silico/in vitro studies?

- Xenograft Models : Administer 10–50 mg/kg (oral/i.p.) in nude mice with gastric tumor implants.

- Pharmacodynamic Markers : Immunohistochemistry for Ki-67 (proliferation) and TUNEL (apoptosis) .

Key Considerations for Experimental Design

- Data Reproducibility : Adhere to ARRIVE guidelines for preclinical studies .

- Negative Controls : Include solvent-only and scramble siRNA groups.

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests (p<0.05; n≥3 replicates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.